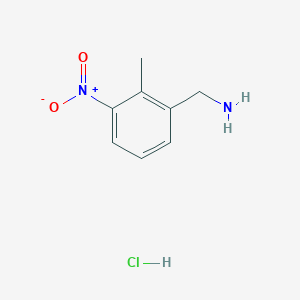

(2-Methyl-3-nitrophenyl)methanamine hydrochloride

Description

(2-Methyl-3-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a benzene ring with a methyl group at position 2 and a nitro group at position 2. The primary amine is functionalized as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound is primarily utilized in organic synthesis, pharmaceutical research, and as a precursor for bioactive molecules.

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6-7(5-9)3-2-4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSDQHJKGEFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-69-3 | |

| Record name | Benzenemethanamine, 2-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40896-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitration of Toluene Derivatives

The initial step involves nitrating 2-methyltoluene (o-xylene) to form 3-nitro-o-xylene. This reaction typically employs mixed nitric and sulfuric acids under controlled temperatures (0–5°C) to prevent over-nitration. The nitro group is introduced at the meta position relative to the methyl group due to directing effects, yielding 3-nitro-o-xylene as the primary product.

Oxidation to 3-Nitro-2-methylbenzoic Acid

A pivotal intermediate in the synthesis is 3-nitro-2-methylbenzoic acid, produced via catalytic oxidation of 3-nitro-o-xylene. Industrial methods leverage oxygen gas as the oxidizer, replacing traditional nitric acid to enhance safety and reduce environmental impact.

Representative Oxidation Conditions

The use of cobalt and manganese acetates as co-catalysts enhances oxygen activation, enabling efficient conversion of the methyl group to a carboxylic acid. Tetrabromoethane or dibromoethane additives further optimize selectivity by mitigating side reactions.

Reduction of Nitro Groups and Amine Formation

Catalytic Hydrogenation

The nitro group in 3-nitro-2-methylbenzoic acid is reduced to an amine using hydrogen gas over palladium or platinum catalysts. This step is critical for generating the primary amine, (2-Methyl-3-nitrophenyl)methanamine.

Reduction Conditions

- Catalyst : 5% Pd/C (10 wt% loading)

- Solvent : Ethanol/water (4:1)

- Pressure : 3–4 bar H₂

- Temperature : 50–60°C

- Time : 4–6 hours

The reaction achieves >95% conversion, with the amine intermediate isolated via filtration and solvent evaporation.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt. Recrystallization from methanol/water (80:20) yields the final product with >99% purity (HPLC).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors for nitration and oxidation steps, ensuring consistent product quality and scalability. Key advantages include:

Purification and Quality Control

Industrial recrystallization protocols utilize methanol or isopropanol to achieve pharmaceutical-grade purity:

Recrystallization Data

| Parameter | Example 4 | Example 6 |

|---|---|---|

| Solvent | Methanol (80%) | Isopropanol |

| Solvent:Crude Ratio | 1.2:1 | 2.0:1 |

| Crystallization Temp (°C) | 10–20 | 10–20 |

| Purity (HPLC) | 99.0% | 98.9% |

Comparative Analysis of Methodologies

Traditional vs. Catalytic Oxidation

Catalytic oxidation reduces reliance on hazardous reagents and aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group can yield primary amines.

Scientific Research Applications

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methanamine hydrochloride has diverse applications across various fields:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of other organic compounds, facilitating the development of more complex molecules.

Biology

- Biological Activity Studies : Researchers investigate its interactions with biomolecules, exploring potential biological activities that may lead to therapeutic applications.

Medicine

- Drug Development : The compound is studied for its potential therapeutic properties, particularly in developing new pharmaceuticals targeting specific diseases or conditions.

Industry

- Production of Polymers and Chemicals : It is utilized in industrial applications, contributing to the production of various polymers and other chemicals.

A study investigating the biological activity of this compound demonstrated its potential as an anti-inflammatory agent. The compound was tested against various cell lines, showing promising results in reducing inflammation markers.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound led to the discovery of new compounds with enhanced potency against specific cancer cell lines. These findings suggest its utility in medicinal chemistry for developing targeted cancer therapies.

Case Study 3: Industrial Applications

In industrial settings, this compound has been incorporated into polymer formulations, enhancing material properties such as thermal stability and mechanical strength. This application highlights its versatility beyond laboratory research.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can react with nucleophiles, such as water and thiols, to form nitrosamines. These reactions can affect cellular processes and biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

(4-Methyl-3-nitrophenyl)methanamine Hydrochloride (Similarity: 0.95)

- Structural Difference : Methyl group at position 4 instead of 2.

- Impact :

- The nitro group at position 3 and methyl at position 4 create distinct electronic effects. The meta-nitro group is a strong electron-withdrawing group, reducing electron density at the aromatic ring.

- Positional isomerism may alter solubility and melting points. For example, (2-Nitrophenyl)methanamine hydrochloride (MW: 188.61 g/mol) has a melting point (mp) of ~268°C, whereas positional isomers like (3-nitrophenyl)methanamine hydrochloride (MW: ~187.5 g/mol) may exhibit different thermal stability .

(5-Methyl-2-nitrophenyl)methanamine (Similarity: 0.98)

- Structural Difference : Nitro at position 2 and methyl at position 4.

- Reduced lipophilicity compared to the target compound due to differing substituent positions .

Functional Group Variations

(3-Nitrophenyl)methanamine Hydrochloride

- Structural Difference : Lacks the methyl group.

- Impact: Lower steric hindrance increases reactivity in coupling reactions. Synthesized via catalytic reduction of 3-nitrobenzamide with 71% yield . Higher solubility in polar solvents (e.g., methanol-d4 or DMSO-d6) compared to methyl-substituted analogs .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structural Difference : Thiazole ring replaces the benzene ring; chlorine substituent introduced.

- Higher molecular weight (261.17 g/mol) and distinct melting point (mp: 268°C) due to the chlorophenyl-thiazole system .

Heterocyclic Analogs

(3-Chlorothiophen-2-yl)methanamine Hydrochloride

- Structural Difference : Thiophene ring instead of benzene; chlorine substituent at position 3.

- Impact :

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride

- Structural Difference : Combines thiophene and tetrahydropyran moieties.

- Impact: Enhanced conformational rigidity due to the tetrahydropyran ring.

Key Data Comparison

Research Implications

- Synthetic Applications : The methyl and nitro substituents in (2-Methyl-3-nitrophenyl)methanamine HCl make it a versatile intermediate for Suzuki-Miyaura couplings or reductive aminations.

- Biological Relevance : Structural analogs with thiazole or thiophene rings show promise in drug discovery (e.g., GABA transporter inhibition or analgesic activity) .

Biological Activity

Overview

(2-Methyl-3-nitrophenyl)methanamine hydrochloride, with the molecular formula C8H10N2O2·HCl, is an organic compound that has garnered attention in various fields of biological and medicinal chemistry. This compound is characterized by a phenyl ring substituted with a methyl group at the second position and a nitro group at the third position. Its potential biological activities, including antimicrobial and anticancer properties, are of significant interest for research and therapeutic applications.

The synthesis of this compound typically involves:

- Nitration of Toluene : Producing 2-methyl-3-nitrotoluene.

- Reduction Reaction : Converting the nitro group to an amine group.

- Formation of Hydrochloride Salt : Finalizing the product through acid-base reactions.

This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through:

- Formation of Nitrosamines : The amine group can react with nucleophiles, influencing cellular processes.

- Inhibition of Enzymatic Activity : Potential interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- In Vitro Studies : The compound has shown activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimal inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines:

- Cytotoxic Assays : Studies have shown that this compound can inhibit the growth of P388 leukemia cells with varying degrees of potency .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| P388 Leukemia | Varies |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several nitrophenyl derivatives, including this compound, against resistant bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration into its mechanism and potential therapeutic applications .

Q & A

Q. What synthetic routes are recommended for preparing (2-Methyl-3-nitrophenyl)methanamine hydrochloride with high purity?

- Methodological Answer : A common approach involves nitro reduction of the precursor (2-methyl-3-nitrophenyl)methanol or reductive amination of 2-methyl-3-nitrobenzaldehyde. For nitro reduction, catalytic hydrogenation (H₂/Pd-C in ethanol) is preferred over harsh reagents to avoid over-reduction . Post-synthesis, purify via recrystallization (ethanol/water) and confirm purity using HPLC (C18 column, UV detection at 254 nm) . Monitor intermediates with TLC (silica gel, ethyl acetate/hexane) to ensure reaction progression.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for nitrophenyl groups) and methyl group resonance (δ 2.3–2.6 ppm). Compare with analogous compounds like (2-ethylcyclohexyl)methanamine hydrochloride .

- FT-IR : Detect NH₂ stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns. For exact mass, use high-resolution MS (HRMS) .

Q. What protocols ensure stability during storage of this compound?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under inert gas (argon) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like nitrophenol derivatives . Avoid aqueous solutions unless buffered (pH 4–6), as amine hydrochlorides may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can conflicting data on the biological activity of (2-Methyl-3-nitrophenyl)methanamine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example:

- Purity Verification : Compare batch-specific COA data (HPLC, NMR) to rule out structural analogs like [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride as contaminants .

- Assay Optimization : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., LOXL2 inhibitors for enzyme assays) .

- Meta-Analysis : Cross-reference with structurally similar compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, to identify structure-activity relationships (SAR) .

Q. What experimental designs are suitable for studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS and quantify half-life .

- Oxidative Stability : Expose to H₂O₂ (0.1–1 mM) and analyze nitro-to-amine conversion using UV-Vis spectroscopy (λmax ~400 nm for nitro groups) .

- Metal Interaction Assays : Test chelation with Fe²⁺/Cu²⁺ via UV titration; nitro groups may act as ligands, altering bioavailability .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization : Scale up using flow chemistry for nitro reduction (continuous H₂ flow, Pd/C cartridge reactor) to enhance reproducibility .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for intermediate solubility.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced amines) and adjust catalyst loading (5–10% Pd-C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.